3-Methyl-4-oxoretinoic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C21H28O3 |
|---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
(2E,4E,6E,8E)-3,7-dimethyl-9-(2,4,6,6-tetramethyl-3-oxocyclohexen-1-yl)nona-2,4,6,8-tetraenoic acid |
InChI |
InChI=1S/C21H28O3/c1-14(8-7-9-15(2)12-19(22)23)10-11-18-17(4)20(24)16(3)13-21(18,5)6/h7-12,16H,13H2,1-6H3,(H,22,23)/b9-7+,11-10+,14-8+,15-12+ |
InChI Key |
GVHQIEQNFKJODP-AQFIFDHZSA-N |
Isomeric SMILES |
CC1CC(C(=C(C1=O)C)/C=C/C(=C/C=C/C(=C/C(=O)O)/C)/C)(C)C |
Canonical SMILES |
CC1CC(C(=C(C1=O)C)C=CC(=CC=CC(=CC(=O)O)C)C)(C)C |
Synonyms |
3-methyl-4-oxoRA 3-methyl-4-oxoretinoic acid |
Origin of Product |
United States |
Biosynthesis and Metabolic Transformations of 3 Methyl 4 Oxoretinoic Acid
Enzymatic Formation Pathways
The generation of 4-oxoretinoic acid from its precursor, all-trans-retinoic acid, is a two-step oxidative process. nih.gov This pathway is crucial for the elimination and detoxification of RA. nih.gov
The initial and principal oxidative reaction in retinoic acid metabolism is its hydroxylation at the C-4 position of the ionone (B8125255) ring. nih.govnih.gov This reaction is catalyzed by a specific family of membrane-bound Cytochrome P450 (CYP) enzymes. nih.gov These enzymes act as monooxygenases, requiring molecular oxygen and NADPH for their catalytic activity. nih.govyoutube.com
The primary enzymes responsible for this 4-hydroxylation are members of the CYP26 family, specifically CYP26A1, CYP26B1, and CYP26C1. nih.govnih.gov These enzymes are considered dedicated retinoic acid hydroxylases. nih.gov Following the initial hydroxylation to form 4-hydroxyretinoic acid, the same CYP26 enzymes are believed to mediate the subsequent oxidation to 4-oxoretinoic acid. nih.govnih.gov While the CYP26 family plays a central role, other CYP isoforms have also been shown to contribute to atRA 4-hydroxylation, particularly in the liver. nih.gov Studies using human liver microsomes have identified CYP2C8 as a major contributor, with CYP3A4 and CYP2C9 also playing a role. researchgate.net
| Enzyme Family | Specific Isoform | Primary Function in 4-Oxo-RA Pathway | Location/Context |
|---|---|---|---|
| CYP26 | CYP26A1, CYP26B1 | Catalyzes both the 4-hydroxylation of atRA and the subsequent oxidation to 4-oxo-RA. nih.gov | Widely expressed in embryonic and adult tissues. nih.gov |
| CYP26 | CYP26C1 | More efficient in the clearance of 4-oxo-RA. mdpi.com | Developmental and tissue-specific expression. mdpi.com |
| CYP2C | CYP2C8 | Major contributor to atRA 4-hydroxylation. nih.govresearchgate.net | Human liver microsomes. researchgate.net |
| CYP3A | CYP3A4 | Contributes to atRA 4-hydroxylation. researchgate.net | Human liver microsomes. researchgate.net |
The biosynthetic pathway leading to 4-oxoretinoic acid begins with vitamin A (retinol) and proceeds through several key intermediates. nih.gov The direct precursor to the 4-oxidation pathway is all-trans-retinoic acid (atRA). nih.govnih.gov In some cells, retinol (B82714) itself can be metabolized to 4-oxoretinol (B14405), which can then be converted to 4-oxoretinoic acid. uci.edunih.gov
The established catabolic sequence is as follows:
All-trans-retinoic acid (atRA) is hydroxylated by CYP enzymes. nih.gov
This reaction forms the intermediate all-trans-4-hydroxyretinoic acid . nih.govnih.gov
This intermediate is then further oxidized, also by CYP enzymes, to yield the final product, all-trans-4-oxoretinoic acid . nih.govnih.gov
This metabolic cascade represents a major route for the elimination of active retinoic acid from the body. nih.gov
| Molecule | Role in the Pathway | Description |
|---|---|---|
| All-trans-retinol (Vitamin A) | Initial Substrate | The dietary source of retinoids, which is enzymatically converted to atRA. nih.gov |
| All-trans-retinoic acid (atRA) | Direct Precursor | The biologically active retinoid that is the substrate for CYP26-mediated 4-hydroxylation. nih.gov |
| All-trans-4-hydroxyretinoic acid | Intermediate Metabolite | The product of atRA 4-hydroxylation and the immediate precursor to 4-oxoretinoic acid. nih.govnih.gov |
| All-trans-4-oxoretinoic acid | Final Product | A major catabolite of atRA, once considered an inactive byproduct but now known to have biological activity. nih.govnih.gov |
Metabolic Interconversions with Other Retinoid Metabolites
The metabolism of retinoids is a complex network of activation and inactivation pathways. The conversion of atRA to 4-hydroxy-RA and subsequently to 4-oxo-RA is generally considered a unidirectional, catabolic process designed to clear active retinoids. nih.govnih.gov While 4-oxoretinoic acid itself has biological activity, particularly in activating the retinoic acid receptor beta (RARβ), its formation is primarily a step towards elimination. nih.govnih.gov
In addition to the 4-oxidation pathway, atRA can be metabolized through other routes, such as C18-hydroxylation. nih.gov Furthermore, retinoids can undergo conjugation with glucuronic acid, a Phase II metabolic process that increases water solubility and facilitates excretion. nih.gov The metabolism of 4-oxoretinoic acid itself can be influenced by cellular binding proteins; when bound to these proteins, its metabolism may be arrested. nih.gov Studies in human mammary epithelial cells have shown that when cells are treated with 4-oxoretinoic acid, very little is detected intracellularly, suggesting it is not readily converted to other retinoids and is efficiently cleared from the cell. nih.gov
Regulatory Mechanisms Governing 4-Oxoretinoic Acid Metabolism
The levels of retinoic acid and its metabolites are tightly controlled to prevent cellular toxicity from either deficiency or excess. nih.gov A key regulatory mechanism is the substrate-inducible expression of the catabolizing enzymes. nih.gov The genes encoding the CYP26 enzymes, particularly CYP26A1, are direct transcriptional targets of retinoic acid itself. nih.gov
This creates a powerful negative feedback loop:
An increase in the concentration of all-trans-retinoic acid leads to the activation of retinoic acid receptors (RARs).
Activated RARs bind to retinoic acid response elements (RAREs) in the promoter regions of CYP26 genes, upregulating their expression. nih.gov
The resulting increase in CYP26 enzyme levels accelerates the catabolism of atRA into 4-hydroxy-RA and 4-oxo-RA, thereby reducing the concentration of active atRA. nih.govnih.gov
This feedback mechanism ensures that cells can rapidly respond to and normalize high levels of retinoic acid, protecting them from excessive signaling. mdpi.com Another layer of regulation involves cellular retinoid-binding proteins, such as cellular retinoic acid-binding protein (CRABP), which can sequester retinoic acid and control its access to metabolic enzymes. nih.gov
Molecular and Cellular Mechanisms of Action
Interactions with Retinoid Receptors and Binding Proteins
The biological activity of retinoids is primarily mediated through their interaction with nuclear receptors, which function as ligand-dependent transcription factors. annualreviews.org The two main families of retinoid receptors are the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs), each with three subtypes (α, β, and γ). plos.org These receptors form heterodimers (RAR/RXR) that bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby regulating their transcription. nih.govcore.ac.uk
Binding Affinities to Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs)
While specific binding affinity data for 3-methyl-4-oxoretinoic acid to individual RAR and RXR subtypes is not extensively detailed in the provided search results, the activity of its parent compound, 4-oxoretinoic acid, offers significant insights. 4-oxoretinoic acid is recognized as an active metabolite of retinoic acid that can bind to and activate RARs. annualreviews.orgmedchemexpress.com It has been shown to activate all three RAR subtypes (α, β, and γ). nih.gov One study indicated that 4-oxo-retinoic acid activates RARβ at a lower concentration compared to RARα and RARγ, with EC50 values of 8 nM for RARβ, 33 nM for RARα, and 89 nM for RARγ. nih.govfrontiersin.org
The introduction of a methyl group at the 3-position of 4-oxoretinoic acid likely modulates its binding affinity and receptor-specific interactions, but direct comparative studies are not available in the provided results. It is known that modifications to the retinoid structure, such as the 13-cis configuration, can reduce binding affinity to RARs compared to all-trans isomers. Similarly, while the 4-oxo group enhances metabolic stability, it may also influence bioactivity.
Table 1: Comparative EC50 Values for RAR Activation by 4-Oxoretinoic Acid
| Receptor Subtype | EC50 (nM) |
|---|---|
| RARα | 33 |
| RARβ | 8 |
| RARγ | 89 |
This table is based on data for 4-oxoretinoic acid, the parent compound of this compound. nih.govfrontiersin.org
Transactivation Potency on Retinoid Receptor-Responsive Elements
The ability of a retinoid to activate gene transcription through RAREs is a key measure of its biological potency. Studies have shown that 4-oxoretinoic acid, a natural metabolite of all-trans-retinoic acid (ATRA), possesses strong transcriptional regulatory activity in various cell types, including human skin cells. researchgate.net It can induce the expression of genes containing RAREs. core.ac.uk
Research on this compound has demonstrated its bioactivity in several assays. For instance, in a hamster tracheal organ culture (HTOC) bioassay, this compound had an ED50 value of 2 x 10⁻⁹ M in reversing vitamin A deficiency-induced metaplasia. scirp.org In a benzo(α)pyrene-induced metaplasia HTOC assay, its ED50 was 4 x 10⁻¹⁰ M. scirp.org These values indicate potent biological activity, comparable to or in some cases exceeding that of other natural and synthetic retinoids. scirp.org The majority of all-trans-4-oxoretinoic acid derivatives, including the 3-methyl substituted compound, displayed good bioactivity in an ornithine decarboxylase (ODC) bioassay, often equal to that of ATRA or retinol (B82714). scirp.orgscispace.com
Engagement with Cellular Retinoic Acid-Binding Proteins (CRABPs)
Cellular retinoic acid-binding proteins (CRABP-I and CRABP-II) are small cytosolic proteins that bind retinoic acid with high affinity. nih.gov They are thought to play a role in regulating the intracellular concentration and trafficking of retinoic acid, potentially sequestering it in the cytoplasm and modulating its access to nuclear receptors. nih.gov
While direct studies on the interaction of this compound with CRABPs were not found, the engagement of related retinoids with these proteins provides context. Some synthetic retinoids, described as bifunctional, have been reported to be ineffective due to a lack of binding affinity for CRABPs. scirp.org This suggests that interaction with CRABPs can be a critical determinant of a retinoid's biological activity. 4-oxoretinol (B14405), a related compound, has been shown to be more effective than ATRA in inducing CRABP1 and CRABP2 transcripts in certain cell types. nih.govresearchgate.net
Modulation of Intracellular Signaling Cascades
Beyond direct receptor interaction, this compound can influence various intracellular signaling pathways that govern cellular processes like enzyme activity, cell cycle progression, and proliferation.
Regulation of Enzyme Activities (e.g., Ornithine Decarboxylase)
Ornithine decarboxylase (ODC) is the rate-limiting enzyme in the biosynthesis of polyamines, which are essential for cell growth and proliferation. wikipedia.orgmicrobialcell.com The activity of ODC is often elevated in cancer and hyperproliferative disorders. d-nb.info Retinoids are known to suppress ODC activity.
Studies have specifically examined the effect of this compound on ODC activity. In a mouse skin model where ODC activity was induced by the tumor promoter TPA, this compound demonstrated good bioactivity in suppressing this enzyme, comparable to that of ATRA and retinol. scirp.orgscispace.com This inhibitory effect on ODC is a key mechanism contributing to its cancer chemopreventive potential. scirp.org The methyl ester of 4-oxoretinoic acid has also been shown to inhibit TPA-induced ODC activity. medchemexpress.com The regulation of ODC by retinoids can occur at the level of gene expression, with retinoic acid treatment leading to a time-dependent suppression of ODC mRNA levels. nih.gov
Influence on Cell Cycle Progression and Proliferation
Retinoids are well-documented inhibitors of cell proliferation and can induce cell cycle arrest, often in the G1 phase. scirp.orgnih.gov This is a crucial aspect of their anticancer and dermatological therapeutic effects.
While direct studies on the effect of this compound on cell cycle progression are not detailed in the provided search results, the broader family of 4-oxoretinoids has been shown to inhibit the proliferation of various cell types. For example, 4-oxoretinol and 4-oxoretinoic acid inhibit the proliferation of normal human mammary epithelial cells. nih.govresearchgate.netnih.gov Metabolites of all-trans-retinoic acid, including 4-oxo-ATRA, significantly inhibit the proliferation of human breast cancer cells (MCF-7) in a concentration-dependent manner. nih.gov It is plausible that this compound shares these antiproliferative properties, contributing to its observed biological activities.
Induction and Direction of Cellular Differentiation Processes
This compound, a synthetic derivative of 4-oxoretinoic acid, has demonstrated biological activity in assays that are indicative of an ability to influence cellular differentiation and proliferation. scirp.orgscirp.org While detailed molecular mechanisms for this compound's specific role in inducing and directing cellular differentiation are not extensively documented, the broader class of retinoids, including 4-oxo metabolites, are known to exert significant control over these processes. nih.govresearchgate.net
Retinoids typically mediate their effects by activating nuclear receptors, namely the retinoic acid receptors (RARs) and retinoid X receptors (RXRs). scispace.comresearchgate.net These receptors form heterodimers and function as transcription factors that bind to specific DNA sequences, thereby modulating the expression of target genes that are critical for cellular differentiation. scispace.comresearchgate.net The parent compound, 4-oxoretinoic acid, once considered an inactive catabolite of retinoic acid, is now understood to be functionally active, displaying strong transcriptional regulatory activity in skin cells. nih.govresearchgate.net It is involved in regulating gene expression that controls cell growth and differentiation. researchgate.net
The activity of this compound has been evaluated in cancer chemoprevention bioassays, which provide insight into its potential to regulate cell differentiation and suppress abnormal cell growth. In the vitamin A-deficient hamster tracheal organ culture (HTOC) bioassay, which assesses the ability of retinoids to reverse keratinization and squamous metaplasia (a change in cell differentiation), this compound was shown to be effective. scirp.org It also demonstrated activity in a mouse skin papilloma assay, indicating an ability to suppress tumor promotion. scirp.orgresearchgate.netresearchgate.net
The table below summarizes the effective dose (ED50) values for this compound in two different hamster tracheal organ culture bioassays, providing a quantitative measure of its biological activity in these systems. scirp.org
| Bioassay | ED50 (M) of this compound |
| Benzo(α)pyrene-induced HTOC (BP-HTOC) | 4 x 10⁻¹⁰ |
| Vitamin A-deficient HTOC | 2 x 10⁻⁹ |
This table presents the ED50 values, which represent the concentration at which this compound produces 50% of its maximal effect in the respective bioassays.
Specific Cellular Responses (e.g., Keratinocyte and Melanocyte Function)
Keratinocyte Function:
Retinoids, as a class, are well-established modulators of keratinocyte function, influencing their proliferation and differentiation, which are essential for maintaining epidermal homeostasis. researchgate.netnih.gov Studies on psoriatic skin models have shown that retinoic acid can normalize epidermal differentiation and has an antiproliferative effect on hyperproliferative keratinocytes. nih.gov While direct studies on the specific effects of this compound on keratinocytes are limited, its activity in cancer chemoprevention assays suggests an influence on keratinocyte behavior. A significant positive correlation has been found between the ability of a retinoid to inhibit the clonal growth of normal human keratinocytes (NHK) and its effectiveness in suppressing tumors in animal models. scirp.orgscispace.com Given that this compound has shown activity in such tumor suppression assays, it is plausible that it exerts its effects at least in part through the modulation of keratinocyte growth and differentiation. scirp.orgresearchgate.net Furthermore, research on the parent compound, 4-oxoretinoic acid, has demonstrated that it exhibits strong transcriptional regulatory activity in normal human epidermal keratinocytes, affecting genes involved in various cellular processes. nih.govresearchgate.net
Melanocyte Function:
The influence of this compound on melanocyte function and melanin (B1238610) synthesis has not been specifically detailed in the available research. However, the broader family of retinoids is known to affect melanogenesis. researchgate.net Retinoids can impact skin pigmentation by inhibiting the transcription of tyrosinase, the rate-limiting enzyme in melanin synthesis, and by reducing the transfer of melanosomes from melanocytes to the surrounding keratinocytes. researchgate.net Melanin synthesis is a complex process regulated by multiple signaling pathways and enzymes, including tyrosinase, and is initiated by the conversion of tyrosine to dopaquinone. mdpi.commdpi.com The production of different types of melanin, such as eumelanin (B1172464) (brown-black) and pheomelanin (red-yellow), determines skin and hair color. mhmedical.com While some retinoid derivatives have been investigated for their depigmenting potential, others have been shown to stimulate melanogenesis under certain conditions. researchgate.netnih.gov Without specific studies, the precise effect of this compound on melanocytes remains uncharacterized.
Biological Activities and Functional Assessments in Research Models
In Vivo Research in Non-Human Organismal Systems
In vivo studies in animal models are critical for validating the biological activity of retinoids observed in vitro. Several bioassays in animal models have been used to test the cancer chemopreventive potential of a range of natural and synthetic retinoids, including 3-Methyl-4-oxoretinoic acid. scirp.org
One such model is the hamster tracheal organ culture (HTOC) system, which assesses the ability of retinoids to reverse keratinization. scirp.org In this assay, this compound demonstrated activity, with ED50 values of 4 × 10⁻¹⁰ M in a benzo(α)pyrene-induced metaplasia model and 2 × 10⁻⁹ M in a vitamin A-deficient model. scirp.org
Another important in vivo model is the mouse skin papilloma assay, which evaluates the ability of compounds to suppress tumor formation. scirp.orgscispace.com In this assay, this compound was shown to have an effect on papilloma promotion over time. scispace.com Additionally, the activity of retinoids in the mouse skin ornithine decarboxylase (ODC) enzyme assay, a marker of tumor promotion, has been evaluated. scirp.orgscispace.com A number of all-trans-4-oxoretinoic acid derivatives, including the 3-methyl derivative, showed good bioactivity in the ODC bioassay, comparable to that of retinoic acid or retinol (B82714). scirp.org
These in vivo studies confirm that this compound is a biologically active compound with potential chemopreventive properties. scirp.orgscispace.com
Table 3: In Vivo Bioactivity of this compound
| Bioassay | Model Organism | Finding | ED50 Value | Reference |
|---|---|---|---|---|
| Hamster Tracheal Organ Culture (BP-HTOC) | Hamster | Reversal of benzo(α)pyrene-induced metaplasia | 4 × 10⁻¹⁰ M | scirp.org |
| Hamster Tracheal Organ Culture (Vitamin A-deficient) | Hamster | Reversal of keratinization | 2 × 10⁻⁹ M | scirp.org |
| Mouse Skin Papilloma Assay | Mouse | Suppression of tumor formation | Not specified | scirp.orgscispace.com |
| Mouse Skin ODC Enzyme Assay | Mouse | Good bioactivity, equal to RA or retinol | Not specified | scirp.org |
Bioactivity in Hamster Tracheal Organ Culture (HTOC) Models
The hamster tracheal organ culture (HTOC) is a well-established in vitro bioassay used to assess the biological activity of retinoids. This model measures the ability of a compound to reverse keratinization in tracheal explants, a hallmark of vitamin A deficiency, or to inhibit carcinogen-induced metaplasia.
In studies evaluating a range of synthetic retinoids, this compound has demonstrated significant biological activity. Its efficacy is often compared to that of all-trans-retinoic acid (t-RA), a potent natural retinoid. Two primary HTOC assays are employed: one using tracheas from vitamin A-deficient hamsters and another where squamous metaplasia is induced by the carcinogen benzo(α)pyrene (BP-HTOC). nih.govscispace.com
Research has shown that this compound is highly effective in both assays. In the BP-HTOC bioassay, it exhibited an ED50 (the concentration required to be effective in 50% of the cultures) of 4 x 10⁻¹⁰ M. nih.govscirp.org In the vitamin A-deficient HTOC bioassay, its ED50 was 2 x 10⁻⁹ M. nih.govscirp.org These values indicate a high level of biological activity, comparable to or in some cases exceeding that of other active retinoids. For instance, the parent compound, 4-oxoretinoic acid, is also a biologically active retinoid, and the addition of the 3-methyl group appears to maintain or enhance this activity. scispace.comscirp.org
| Compound | BP-HTOC ED50 (M) | Vitamin A-Deficient HTOC ED50 (M) |
|---|---|---|
| This compound | 4 x 10⁻¹⁰ | 2 x 10⁻⁹ |
| all-trans-Retinoic acid (t-RA) | 3.3 x 10⁻⁹ | 1.0 x 10⁻⁸ |
| 13-cis-Retinoic acid | 3.3 x 10⁻⁹ | 1.0 x 10⁻⁸ |
This table summarizes the median effective dose (ED50) of this compound compared to other retinoids in two different hamster tracheal organ culture (HTOC) bioassays. Data sourced from Wille et al., 2016.[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHz8smh1K-J83axTd7wawRpt4HUKJEiWDSSBoslAS1Djl45g4Jv95fFYAcQxK4b5gaTv7KGvMeplTBNLcIUNesaGiO3IA0WNakiLZdX-sbVDwy-Bs9XD_pO4UqS7QWRYjoSPbqqgQZDaZF91oA%3D)][ scirp.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFQAlKZQ0cE0LupeaJwi3T-jpAzs815oZwCu6W_yaK1Qu5gQViE4R6o8jJJCpqLixrkPCvxQQGuCzwucUliRQZSbjpHLiKT-fu50ktPUO2K3Xgah2GPU0osHT3pwJLI1sDk2VWpzmmbv6XHNlhGX-Jzqf40_FX4VA%3D%3D)]Effects on Carcinogen-Induced Papilloma Formation in Murine Skin
The mouse skin papilloma model is a classic in vivo assay for evaluating the cancer chemopreventive potential of various compounds. This two-stage carcinogenesis model typically involves initiation with a carcinogen like 7,12-dimethylbenz[a]anthracene (B13559) (DMBA) followed by repeated application of a tumor promoter such as 12-O-tetradecanoylphorbol-13-acetate (TPA).
Studies have examined the ability of this compound to suppress the formation of skin papillomas in this model. When compared to the DMBA/TPA control group, which shows a progressive increase in the number of tumors per animal, this compound demonstrates a clear inhibitory effect. scispace.com Its efficacy is comparable to that of all-trans-retinoic acid (t-RA) and the parent compound 4-oxoretinoic acid, significantly reducing the average number of tumors per mouse over the course of the promotion period. scispace.com
A key mechanism by which retinoids are thought to inhibit tumor promotion is through the suppression of ornithine decarboxylase (ODC), a rate-limiting enzyme in polyamine biosynthesis that is markedly induced by TPA. scispace.com A majority of all-trans-4-oxoretinoic acid derivatives, including presumably the 3-methyl derivative, have been found to possess good bioactivity in the ODC bioassay, with potency often equal to that of t-RA or retinol. scispace.comscirp.org This suggests that the anti-tumor-promoting activity of this compound is, at least in part, mediated through the inhibition of this critical enzymatic pathway.
| Treatment Group | Average Tumors per Animal (at 15 weeks) |
|---|---|
| DMBA/TPA Control | ~10.5 |
| all-trans-Retinoic acid (t-RA) | ~1.0 |
| 4-oxoretinoic acid | ~2.0 |
| This compound | ~2.5 |
This table shows the approximate average number of skin papillomas per mouse after 15 weeks of tumor promotion with TPA, comparing the effects of different retinoids. Data interpreted from graphical representations in Wille et al., 2016.[ scispace.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH_pnZkY5V0ifUqS0QQDfQmzxyZ5yijbZiYBD5-VoVc-ucx1FxXHNRHmWgp7Jcigjss1Lksy-eu71w7a3KXw3DbQCot_nxryd837JYQjnJOODwYWIgAGY5kvyREFcfsMyKn7xKrjqBRdI5yyOicpvUf7pRqy4UxBtJnvq6Uxo2G8S6B7HEnss6VezU9mllKvO_Pk8TZElX5yZdfLcLOWA%3D%3D)]Impact on Gene Expression in Animal Tissues
The biological effects of retinoids are primarily mediated by their function as ligand-activated transcription factors. nih.gov Upon entering the nucleus, they bind to and activate two families of nuclear receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs). nih.govcore.ac.uk These activated receptor complexes then bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby modulating their expression. core.ac.uk
While it was once thought that 4-oxo metabolites of retinoic acid were merely inactive catabolic end-products, research has shown that they are, in fact, functionally active. nih.gov Studies on 4-oxoretinoic acid have revealed that it possesses strong transcriptional regulatory activity in skin cells, influencing the expression of numerous genes involved in growth, differentiation, and inflammation. nih.gov This activity is mediated through the activation of RARs. nih.gov The development of new retinoids, including 3-substituted 4-oxoretinoic acids, has been guided by the understanding that these molecules can activate nuclear receptors and modulate gene expression programs. scispace.com
Although specific studies detailing a comprehensive profile of genes directly regulated by this compound are not widely available, its demonstrated bioactivity in HTOC and skin papilloma assays strongly implies that it functions by altering gene expression. scispace.com Its ability to inhibit ODC activity is a prime example of this, as it involves the suppression of a TPA-induced gene. scispace.com Given that 4-oxo-retinoids can activate RARs, it is highly probable that this compound exerts its effects by regulating a suite of retinoid-responsive genes critical for maintaining epithelial homeostasis and preventing neoplastic transformation. nih.govnih.gov
Developmental Biology Studies in Model Organisms (e.g., Xenopus)
The African clawed frog, Xenopus laevis, is a powerful model organism in developmental biology, particularly for studying the roles of signaling molecules in embryonic patterning. Retinoic acid is a known potent morphogen, and disruptions in its signaling can lead to severe developmental defects, especially along the anteroposterior (head-to-tail) axis. ias.ac.in Exposing Xenopus embryos to exogenous retinoids often results in characteristic malformations, such as the inhibition of anterior structures like the forebrain, midbrain, and eyes. ias.ac.in
Research has shown that various metabolites of vitamin A are present and active during Xenopus development. Notably, 4-oxoretinaldehyde has been identified as a major bioactive retinoid in the early embryo, which can be metabolized to other active forms like 4-oxoretinoic acid. pnas.org Studies have demonstrated that exogenous application of 4-oxo-retinoids can induce dose-dependent axial truncation in developing embryos. nih.gov Furthermore, the metabolism of all-trans-retinoic acid in Xenopus embryos leads to the formation of 4-oxo-all-trans-retinoic acid and 4-oxo-13-cis-retinoic acid, which are themselves dysmorphogenic. nih.gov
While there is a substantial body of literature on the effects of various natural and synthetic retinoids in Xenopus, specific studies focusing on the developmental effects of this compound have not been prominently reported in the searched literature. However, the known activity of other 4-oxo-retinoids in this model system suggests that this compound would likely exhibit similar morphogenic properties, influencing axial patterning through the activation of retinoic acid receptors present in the embryo. pnas.orgebi.ac.uk
Role in Hematopoietic Stem Cell Maintenance in Murine Models
Hematopoietic stem cells (HSCs) are responsible for the lifelong production of all blood cells and must maintain a delicate balance between self-renewal and differentiation. frontiersin.org This process is tightly regulated by intrinsic factors and signals from the bone marrow microenvironment, or "niche". pnas.org Quiescence, a state of reversible cell cycle arrest, is a fundamental property of HSCs that preserves their long-term functionality. frontiersin.orgmpg.de
Recent groundbreaking research has identified a non-classical retinoic acid signaling axis as a critical regulator of HSC identity and maintenance. researchgate.net Contrary to the traditional view that RA primarily drives differentiation, studies in murine models have shown that the RA metabolite, 4-oxoretinoic acid (4-oxo-RA), is essential for maintaining HSCs. nih.govfrontiersin.org This metabolite is produced within the HSCs by the enzyme Cyp26b1 and is crucial for preserving their quiescent state. nih.govresearchgate.net
The signaling is transmitted through the retinoic acid receptor beta (RARβ), which is specifically required for this 4-oxo-RA-mediated maintenance of stem cells. nih.govresearchgate.net This pathway helps to maintain HSC quiescence by inhibiting factors that would otherwise push the cells toward differentiation and cell cycle entry. nih.gov While these studies have focused on 4-oxo-RA, the findings highlight the critical role of RA metabolites in regulating hematopoiesis. The close structural relationship of this compound to 4-oxo-RA suggests it could have similar functions in this system, potentially acting as an agonist for RARβ to influence HSC fate. However, direct experimental evidence for the specific role of this compound in murine hematopoietic stem cell maintenance has not been detailed in the reviewed literature.
Synthetic Chemistry and Structural Modification Studies
Laboratory Synthesis Methodologies for 3-Methyl-4-oxoretinoic Acid
The synthesis of this compound is typically achieved through multi-step processes that involve constructing the core retinoid structure and subsequently modifying the cyclohexenyl ring.
Alkylation Strategies for Regioselective Substitution
A key method for synthesizing this compound and its esters involves the regioselective alkylation of a 4-oxoretinoate precursor. This strategy leverages the reactivity of the α-carbon adjacent to the keto group on the cyclohexenyl ring.
The process generally begins with methyl 4-oxoretinoate, which is treated with a strong, non-nucleophilic base such as lithium hexamethyldisilazide (LiHMDS). The base selectively abstracts a proton from the C3 position, forming a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking an alkylating agent like methyl iodide in an SN2 reaction. This step introduces the methyl group at the C3 position, yielding methyl 3-methyl-4-oxoretinoate. One reported synthesis using this method achieved a 77% yield. The final product is typically purified using techniques like flash chromatography or recrystallization. The free acid, this compound, can then be obtained through saponification (hydrolysis) of the methyl ester. researchgate.net
Development of Total Synthesis Routes
The total synthesis of this compound builds upon established methodologies for constructing the fundamental retinoid skeleton. google.comgoogle.com These routes often employ classic carbon-carbon bond-forming reactions, such as the Wittig reaction, to assemble the characteristic polyene side chain attached to a substituted cyclohexenyl ring. google.com
In a potential total synthesis pathway, a suitable cyclohexenyl ring precursor is first synthesized. The polyene side chain is then constructed step-wise. The 4-oxo functionality can be introduced through the oxidation of a precursor, such as the oxidation of methyl retinoate to methyl 4-oxoretinoate. researchgate.netresearchgate.net Following the formation of the 4-oxo-retinoid core, the C3-methylation is carried out using the alkylation strategies previously described (Section 5.1.1). The final step in the synthesis is the hydrolysis of the ester group to yield the target carboxylic acid, this compound. researchgate.net
Design and Synthesis of Analogues and Derivatives
To understand the structural requirements for biological activity and to develop potentially improved compounds, various analogues and derivatives of this compound have been designed and synthesized.
Structure-Activity Relationship (SAR) Investigations of 3-Substituted 4-Oxoretinoic Acid Derivatives
Studies have been conducted on a series of 3-substituted 4-oxoretinoic acid derivatives to determine how modifications at the C3 position affect biological activity. scirp.orgscispace.com These investigations are crucial for establishing structure-activity relationships (SAR).
Research has shown that the parent compound, 4-oxoretinoic acid, is a biologically active retinoid. scirp.org The introduction of a methyl group at the C3 position to form this compound results in a compound with good bioactivity, in some cases comparable to that of all-trans-retinoic acid (RA) or retinol (B82714). scirp.orgscispace.com However, increasing the size of the substituent at the C3 position appears to be detrimental to activity. For instance, the 3-ethyl and 3-(2-propenyl) derivatives of 4-oxoretinoic acid were found to be less active than the 3-methyl analogue in an ornithine decarboxylase (ODC) bioassay. scirp.orgscispace.com This suggests that steric bulk at the C3 position is a critical factor influencing the biological profile of these compounds.
Table 1: Bioactivity of 3-Substituted 4-Oxoretinoic Acid Derivatives in the ODC Bioassay
| Compound | ODC Activity (% of Control) |
| 4-Oxoretinoic acid | 0.2 |
| This compound | 1.6 |
| 3-(Phenylmethyl)-4-oxoretinoic acid | 1.7 |
| 3-Ethyl-4-oxoretinoic acid | Less Active |
| 3-(2-Propenyl)-4-oxoretinoic acid | Less Active |
*Source: scirp.org, scispace.com. *Exact values not provided, but described as "less active" than the 3-methyl derivative.
Synthesis and Bioactivity of Methyl Ester Analogues
The methyl ester analogues of 3-substituted 4-oxoretinoic acids are frequently synthesized as part of SAR studies. scirp.orgscispace.com The synthesis often proceeds through the methyl ester intermediate, which can be more stable and easier to handle and purify than the corresponding free carboxylic acid.
The bioactivity of these methyl esters has been evaluated in various assays. For example, methyl-4-oxoretinoate, the ester of the parent compound, shows potent inhibition of TPA-induced ornithine decarboxylase (ODC) activity. scispace.commedchemexpress.com The majority of the all-trans-4-oxoretinoic acid derivatives, including the methyl esters, demonstrated good bioactivity in the ODC bioassay. scirp.org This indicates that the esterification of the carboxylic acid group does not eliminate biological activity and that these analogues are useful for research purposes.
Table 2: Bioactivity Data for 4-Oxoretinoid Methyl Esters
| Compound | Assay | Result |
| Methyl-4-oxoretinoate | ODC Bioassay (% of Control) | 0.2 |
| 3-(Phenylmethyl)-4-oxoretinoic acid methyl ester | ODC Bioassay (% of Control) | 0.9 |
Source: scispace.com
Non-Enzymatic Transformation and Degradation Pathways
Like other retinoids, this compound is susceptible to non-enzymatic degradation due to its chemical structure. The conjugated polyene chain is particularly vulnerable to transformation when exposed to certain environmental factors. iarc.fr
The primary drivers of non-enzymatic degradation are light, oxygen, and heat. iarc.fr Exposure to these elements can lead to isomerization of the double bonds and oxidation of the molecule, resulting in a loss of integrity and the formation of various degradation products. iarc.frkoreascience.kr For example, non-enzymatic oxidation of related carotenoids can cleave the polyene chain, yielding a variety of smaller compounds. koreascience.kr To maintain the stability and purity of this compound, it is essential to store the compound protected from light, under an inert atmosphere such as argon, and at low temperatures (-20°C or below). iarc.fr
Advanced Analytical Methodologies for Research and Characterization
Chromatographic Separation Techniques
Chromatographic methods are central to the analysis of 3-methyl-4-oxoretinoic acid, enabling its separation from a complex mixture of other retinoids and endogenous compounds. The choice of technique is often dictated by the sample matrix, the required sensitivity, and the specific isomers of interest.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of retinoids, including 4-oxo-retinoic acid isomers. springernature.comnih.gov Reversed-phase HPLC, particularly with C18 columns, is the most common approach, separating retinoids based on their polarity. researchgate.net The conjugated double-bond system in retinoids allows for their detection and quantification using UV-Vis absorbance, typically in the range of 340–360 nm. pageplace.de The identity of a chromatographic peak can be confirmed by comparing its retention time with that of a known reference standard. For complex separations, tandem column systems (e.g., C18/C30) can be employed to enhance the resolution of various retinoid metabolites. researchgate.net While highly versatile, HPLC with UV detection may lack the sensitivity required for quantifying trace levels of certain retinoids in biological samples. nih.gov
Table 1: HPLC Parameters for Retinoid Analysis
| Parameter | Typical Conditions | Source |
| Column | Reversed-phase C18 or C30 | researchgate.net |
| Mobile Phase | Acetonitrile/water or Methanol/water with additives like ammonium (B1175870) acetate (B1210297) or formic acid | mdpi.comthermofisher.com |
| Detection | UV-Vis Absorbance at 340-360 nm | pageplace.de |
| Flow Rate | 0.5 - 1.5 mL/min | thermofisher.comnih.gov |
| Internal Standard | Deuterated analogs or synthetic retinoids | pageplace.de |
Ultra-High Performance Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (UHPLC-MS/MS)
For enhanced sensitivity and specificity, Ultra-High Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) has become the method of choice for quantifying low-abundance retinoids like 4-oxo-retinoic acid isomers in biological samples. nih.govsci-hub.se This technique combines the superior separation power of UHPLC, which utilizes smaller particle size columns for faster and more efficient separations, with the precise detection and quantification capabilities of tandem mass spectrometry. nih.govsci-hub.se
UHPLC-MS/MS methods have been developed to simultaneously measure multiple retinoids in human serum and plasma. mdpi.comnih.gov These methods often employ an amide column for specific separation of isomers and can detect retinoids at nanomolar concentrations. nih.gov The use of isotope-labeled internal standards is crucial for accurate quantification, compensating for matrix effects and variations in extraction recovery. nih.gov The high sensitivity of UHPLC-MS/MS has enabled the detection of previously unquantifiable endogenous retinoids in human serum. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and specificity for retinoid analysis but typically requires derivatization to increase the volatility of polar compounds like retinoic acids. nih.govnih.govmdpi.com The carboxylic acid group of this compound is usually converted to a methyl ester to make it suitable for GC analysis. GC-MS is particularly useful for confirming the structure of retinoids through their characteristic fragmentation patterns. While powerful, the need for derivatization can add complexity to the sample preparation process. nih.gov
Spectroscopic Characterization for Structural Elucidation (e.g., UV, NMR, Mass Spectrometry)
Spectroscopic techniques are indispensable for the structural elucidation and characterization of this compound and its isomers.
UV-Visible Spectroscopy: The conjugated polyene structure of retinoids gives them unique UV absorption spectra, which are useful for both characterization and quantification. researchgate.netpageplace.de For instance, 4-oxoretinoic acid exhibits a characteristic absorption maximum around 360 nm. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon-13 (¹³C) NMR are powerful tools for determining the precise structure and stereochemistry of retinoids, including the configuration of double bonds (e.g., cis/trans). pageplace.deuci.edu
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and elemental composition of a compound. pageplace.de High-resolution mass spectrometry (HRMS) can determine the exact mass with high accuracy. pnas.org Tandem mass spectrometry (MS/MS) is used to obtain fragmentation patterns, which serve as a structural fingerprint for the molecule. researchgate.netnih.gov For example, the fragmentation of 4-oxo-retinoic acid isomers can be analyzed to confirm their identity in biological samples. nih.govresearchgate.net
Table 2: Spectroscopic Data for 4-Oxo-Retinoids
| Technique | Observation for 4-Oxo-Retinoids | Source |
| UV-Vis Spectroscopy | Absorption maximum (λmax) around 350-360 nm | researchgate.netuci.edupnas.org |
| ¹H NMR Spectroscopy | Characteristic chemical shifts for protons on the polyene chain and cyclohexenyl ring | uci.edupopline.org |
| Mass Spectrometry (MS) | Molecular ion peak corresponding to the mass of the specific 4-oxo-retinoid | popline.orgacs.org |
| Tandem MS (MS/MS) | Specific fragmentation patterns used for identification | nih.govresearchgate.netresearchgate.net |
Quantitative Bioanalytical Assays for Retinoid Profiling in Biological Samples
The quantification of this compound and other retinoids in biological matrices like plasma, serum, and tissues requires robust and validated bioanalytical assays. nih.govmdpi.comnih.gov These assays are essential for studying retinoid homeostasis and its role in various physiological and pathological processes. nih.gov
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant technique for quantitative retinoid profiling due to its high sensitivity, specificity, and wide dynamic range. mdpi.comnih.gov Validated methods can measure a comprehensive panel of retinoids, including various isomers of retinoic acid and its oxidized metabolites. nih.govnih.gov
The development of these assays involves several critical steps:
Sample Preparation: This often includes protein precipitation followed by liquid-liquid or solid-phase extraction to isolate the retinoids from the complex biological matrix. mdpi.comnih.gov All procedures must be performed under subdued light to prevent photoisomerization and degradation of the light-sensitive retinoids. nih.gov
Internal Standardization: The use of stable isotope-labeled internal standards (e.g., deuterated analogs) is critical to correct for variability in sample processing and matrix effects, ensuring accurate and precise quantification. mdpi.comnih.gov
Method Validation: Assays must be rigorously validated according to established guidelines, evaluating parameters such as linearity, accuracy, precision, recovery, stability, and the lower limit of quantification (LLOQ). mdpi.comfrontiersin.org
Recent advances have led to highly sensitive UHPLC-MS/MS methods capable of detecting retinoids at picogram-per-milliliter levels in human serum. nih.govnih.gov These methods have been instrumental in establishing reference concentrations for various retinoids in healthy individuals and in studying their alterations in disease states. mdpi.comnih.gov For instance, studies have quantified endogenous levels of 4-oxo-13-cis-retinoic acid in human serum. nih.gov
Comparative and Interdisciplinary Research Perspectives
Comparative Analysis with Endogenous Retinoids (e.g., All-trans-Retinoic Acid, 4-Oxoretinoic Acid)
The biological significance of 3-Methyl-4-oxoretinoic acid is best understood through its comparison with endogenous retinoids, particularly all-trans-retinoic acid (ATRA), the most biologically active metabolite of vitamin A, and its direct parent compound, 4-oxoretinoic acid.
Retinoid signaling is mediated by nuclear receptors, primarily the retinoic acid receptors (RARs) and retinoid X receptors (RXRs). plos.org ATRA is a pan-RAR agonist, binding to and activating RARα, RARβ, and RARγ, which then form heterodimers with RXRs to regulate gene expression. nih.govfrontiersin.org The metabolite 4-oxoretinoic acid is also a biologically active ligand for RARs. medchemexpress.com Specific research has shown that 4-oxoretinoic acid activates all three RARs, with a notably higher potency for RARβ (EC50 of 8 nM) compared to RARα (EC50 of 33 nM) and RARγ (EC50 of 89 nM). nih.govfrontiersin.org
While direct, quantitative binding affinity and receptor-specific activation data for this compound are not extensively detailed in the literature, its demonstrated biological activities in various assays imply effective interaction with the RAR signaling pathway. scirp.orgscispace.com As a derivative of 4-oxoretinoic acid, it is presumed to engage the same receptor targets. The addition of the methyl group at the C3 position, however, likely modifies its binding affinity and activation potency compared to its parent compound, a common outcome for synthetic analogues designed to enhance or alter biological activity.
The comparative efficacy of this compound has been evaluated in several bioassays designed to measure classic retinoid activities, such as the control of cellular differentiation and proliferation. In studies using the hamster tracheal organ culture (HTOC) bioassay, which assesses the ability of retinoids to reverse keratinization, this compound showed potent activity. scirp.org However, a consistent finding across multiple bioassays is that natural retinoids like ATRA and 4-oxoretinoic acid are generally more active than the synthetic derivatives tested, including this compound. scirp.orgscispace.com
In the mouse skin papilloma (MPA) assay, which measures the suppression of tumor promotion, this compound was shown to be active, though direct comparisons in the same study indicated that both ATRA and 4-oxoretinoic acid had superior efficacy. scirp.orgresearchgate.net Similarly, in the TPA-induced ornithine decarboxylase (ODC) enzyme assay, a marker for cell proliferation, the majority of all-trans-4-oxoretinoic acid derivatives, including this compound, displayed good bioactivity, comparable to that of ATRA or retinol (B82714). scirp.orgscispace.com
Table 1: Comparative Efficacy of Retinoids in Hamster Tracheal Organ Culture (HTOC) Bioassays This interactive table summarizes the effective dose (ED50) required for different retinoids to exert their biological effects in two types of HTOC assays. Lower values indicate higher potency.
| Compound | BP-HTOC ED50 (M) | Vitamin A-Deficient HTOC ED50 (M) | Source |
|---|---|---|---|
| This compound | 4 x 10⁻¹⁰ | 2 x 10⁻⁹ | scirp.org |
| Dicarboxy all-trans-Retinoic Acid | 3.3 x 10⁻⁹ | 1.0 x 10⁻⁸ | scirp.org |
Data derived from a study comparing the anti-cancer potential of various natural and synthetic retinoids. scirp.org
Comparison with Synthetic Retinoid Analogues
This compound is classified as a synthetic retinoid analogue. scirp.org The development of such analogues is often aimed at improving stability, enhancing receptor selectivity, or overcoming metabolic degradation. For instance, some synthetic retinoids are designed to be resistant to catabolism by cytochrome P450 enzymes (CYP26), which inactivate ATRA. mdpi.com The synthetic retinoid tamibarotene, for example, features methyl groups that render it resistant to CYP26-mediated breakdown, leading to a more favorable pharmacokinetic profile than ATRA. mdpi.com
When compared to the broader landscape of synthetic retinoids, the activity of this compound is notable, but it is one of many derivatives created from the retinoid scaffold. scirp.org Studies on other derivatives, such as the 3-ethyl and 3-(2-propenyl) derivatives of 4-oxoretinoic acid, found them to be less active, suggesting that the nature of the substitution at the C3 position is critical for biological function. scirp.orgscispace.com Other synthetic analogues, like EC19 and EC23, have been developed to have higher physicochemical stability and have shown potent antiproliferative activity against various cancer cell lines, in some cases exceeding that of ATRA. mdpi.com
Integration within the Broader Retinoid Signaling Network
The retinoid signaling network is a complex and tightly regulated system essential for cellular homeostasis. plos.orgresearchgate.net The pathway begins with the cellular uptake of retinol (vitamin A) and its two-step oxidation to ATRA. researchgate.net ATRA then enters the nucleus to activate RAR/RXR-mediated gene transcription. nih.gov A key regulatory checkpoint in this network is the catabolism of ATRA by CYP26 enzymes into more polar metabolites, such as 4-hydroxy-retinoic acid and subsequently 4-oxo-retinoic acid. frontiersin.orgmdpi.com
Initially considered inactive degradation products, these 4-oxo metabolites are now recognized as biologically active retinoids themselves, capable of binding to and activating RARs. frontiersin.orgpnas.orgresearchgate.net this compound, as a synthetic analogue of the natural metabolite 4-oxoretinoic acid, functions within this framework. Its biological effects, such as inhibiting ODC activity and suppressing papilloma formation, demonstrate its ability to engage the core components of the retinoid signaling cascade, leading to the regulation of gene expression programs that control cell growth and differentiation. medchemexpress.comscirp.org The introduction of the methyl group represents a structural modification to this natural signaling molecule, altering its potency and potentially its metabolic stability within the network. scirp.org
Future Research Directions and Unexplored Areas
While existing research has established the biological activity of this compound, several areas warrant further investigation to fully elucidate its pharmacological profile and potential applications.
Quantitative Receptor Interaction: A significant gap exists in the quantitative characterization of its interaction with retinoid receptors. Future studies should employ direct binding assays to determine the dissociation constants (Kd) of this compound for each of the RAR and RXR subtypes. Furthermore, receptor-specific reporter gene assays are needed to establish its precise activation profile (EC50 values) and to clarify if it exhibits any selectivity toward a particular RAR subtype, similar to how its parent compound, 4-oxoretinoic acid, shows a preference for RARβ. frontiersin.org
Metabolic Stability and Profile: Research is needed to understand how the addition of the 3-methyl group affects the compound's metabolic fate. Comparative studies on its rate of degradation by CYP26 enzymes versus that of ATRA and 4-oxoretinoic acid would provide critical insights into its pharmacokinetic properties and biological half-life.
Comparative Genomic and Proteomic Analyses: Head-to-head comparisons with ATRA, 4-oxoretinoic acid, and newer, highly selective synthetic retinoids using transcriptomic and proteomic approaches would reveal the specific gene networks and cellular pathways modulated by this compound. This could uncover unique biological activities or a more favorable therapeutic window.
In Vivo Efficacy in Modern Disease Models: While early studies utilized classic bioassays, evaluating this compound in contemporary, genetically defined in vivo models of cancer or dermatological disorders would help to better position its therapeutic potential in the context of current treatment strategies.
Q & A
Basic Question: What are the recommended methods for synthesizing 3-Methyl-4-oxoretinoic acid in laboratory settings, and how can purity be validated?
Answer:
Synthesis of this compound typically involves retinoic acid derivatives as precursors, with methylation and oxidation steps. Key reagents like methylating agents (e.g., methyl iodide) and oxidizing agents (e.g., Jones reagent) should be selected based on compatibility with sensitive functional groups. For purity validation:
- Chromatography : Use HPLC with UV detection (λ ~350 nm for retinoids) to assess purity .
- Spectroscopy : Confirm structural integrity via H NMR (e.g., methyl proton signals at δ 1.2–1.5 ppm) and FT-IR (C=O stretch ~1700 cm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and rule out byproducts .
Always cross-reference CAS RN (if available) and reagent purity specifications (e.g., >95% GC) during synthesis planning .
Basic Question: How should researchers design a literature review strategy to identify gaps in this compound’s mechanisms of action?
Answer:
A systematic approach is critical:
-
Database Selection : Use PubMed, SciFinder, and Web of Science with Boolean terms like (“this compound” AND “retinoid signaling”) OR (“metabolism” AND “kinetics”) .
05 文献检索Literature search for meta-analysis02:58
-
Inclusion/Exclusion Criteria : Prioritize peer-reviewed studies with in vitro/in vivo models, excluding non-English or non-reproducible methods .
-
Data Extraction Tools : Employ citation managers (e.g., Zotero) and spreadsheets to track mechanistic findings, contradictory results, and uncited pathways (e.g., non-canonical RAR/RXR interactions) .
化知为学24年第二次有机seminar——文献检索与常见术语31:37
-
Gap Analysis : Map existing data to identify understudied areas, such as tissue-specific pharmacokinetics or off-target effects .
Advanced Question: How can researchers resolve contradictions in reported EC50_{50}50 values for this compound across different cell lines?
Answer:
Contradictions often arise from methodological variability. To address this:
- Standardize Assay Conditions : Control variables like serum concentration (e.g., charcoal-stripped FBS to reduce retinoid interference), passage number, and solvent (DMSO vs. ethanol) .
- Dose-Response Validation : Use a minimum of three independent replicates with internal controls (e.g., all-trans retinoic acid as a reference) .
- Data Normalization : Apply methods like Hill equation fitting or log-transformation to account for non-linear responses .
- Meta-Analysis : Pool datasets using tools like RevMan to calculate weighted EC values and assess heterogeneity (I statistic) .
Advanced Question: What experimental strategies are recommended to assess this compound’s stability under physiological conditions?
Answer:
Stability studies should mimic in vivo environments:
- pH-Varied Incubations : Test degradation kinetics in buffers (pH 2.0–7.4) to simulate gastrointestinal and plasma conditions. Monitor via LC-MS for decomposition products (e.g., oxidation at C4) .
- Thermal Stability : Use accelerated stability protocols (40°C/75% RH) with periodic sampling. Calculate degradation rates using Arrhenius plots .
- Light Sensitivity : Expose solutions to UV-Vis light (300–800 nm) and quantify isomerization (e.g., 9-cis vs. all-trans forms) via chiral HPLC .
- Protein Binding : Assess stability in human serum albumin (HSA) solutions using equilibrium dialysis and compare free vs. bound fractions .
Advanced Question: How can computational modeling complement experimental studies of this compound’s receptor binding affinity?
Answer:
Integrate in silico tools to refine hypotheses:
- Molecular Docking : Use AutoDock Vina or Schrödinger to predict binding poses with RARα/RXRγ. Validate with crystallographic data (PDB IDs: 3KMR, 1XDK) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess conformational stability and ligand-receptor hydrogen bonding .
- QSAR Models : Train on retinoid datasets to correlate structural features (e.g., logP, polar surface area) with transcriptional activity .
- Validation : Cross-check predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) for binding constants (K) .
Basic Question: What are the best practices for storing this compound to prevent degradation?
Answer:
- Temperature : Store at –80°C in amber vials to minimize light/heat exposure .
- Solvent : Dissolve in anhydrous DMSO (≥99.9%) under argon to prevent oxidation .
- Lyophilization : For long-term storage, lyophilize and seal under vacuum with desiccants .
- Purity Checks : Reassay via HPLC every 6 months; discard if purity drops below 95% .
Advanced Question: How should researchers design in vivo studies to evaluate this compound’s teratogenicity while minimizing ethical concerns?
Answer:
- Model Selection : Use zebrafish embryos (FET assay) or Xenopus for high-throughput screening before mammalian studies .
- Dose Optimization : Conduct pharmacokinetic modeling to establish NOAEL (no-observed-adverse-effect level) .
- 3Rs Compliance : Replace mammalian models where possible, reduce animal numbers via power analysis, refine endpoints (e.g., non-invasive imaging) .
- Omics Integration : Pair histopathology with transcriptomics (RNA-seq) to identify biomarkers of toxicity .
Advanced Question: What statistical approaches are optimal for analyzing dose-dependent transcriptional responses to this compound?
Answer:
- Nonlinear Regression : Fit data to sigmoidal models (e.g., four-parameter logistic curve) to calculate EC and Hill coefficients .
- Multiple Testing Correction : Apply Benjamini-Hochberg for RNA-seq data to control FDR (false discovery rate) .
- Cluster Analysis : Use hierarchical clustering or PCA to group co-regulated genes (e.g., RAR target genes) .
- Bayesian Methods : Estimate posterior probabilities for pathway enrichment (e.g., GO terms) using tools like STAN .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


